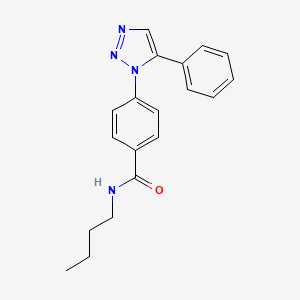
N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide, also known as BPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTB belongs to the class of 1,2,3-triazoles, which have shown promising biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide is not fully understood. However, studies have shown that this compound exerts its biological activities by interacting with cellular targets, such as enzymes and receptors. This compound has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and bacterial cell wall synthesis. This compound has also been shown to bind to receptors involved in inflammation and pain signaling.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on cells and organisms. In cancer cells, this compound induces apoptosis by activating the caspase cascade, a series of proteases that cleave cellular proteins. In bacteria, this compound inhibits cell wall synthesis by interfering with the activity of enzymes involved in peptidoglycan biosynthesis. In animals, this compound has been shown to have analgesic and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has several advantages for lab experiments. It is easy to synthesize, has good stability, and exhibits potent biological activities. However, this compound also has some limitations. It is relatively insoluble in water, which can make it difficult to use in aqueous solutions. This compound also has limited solubility in organic solvents, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide. In the field of medicinal chemistry, this compound could be further investigated for its anticancer properties. Studies could focus on optimizing the structure of this compound to improve its potency and selectivity against cancer cells. In the field of materials science, this compound could be further investigated for its potential applications in the synthesis of functional materials. Studies could focus on developing new synthetic routes for this compound and exploring its properties as a building block for polymers and nanoparticles. Overall, this compound has shown great promise as a versatile chemical compound with potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between N-butyl-4-azidobenzamide and 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid. The reaction is carried out in the presence of a copper catalyst and a reducing agent, such as sodium ascorbate or tris(2-carboxyethyl)phosphine (TCEP). The product is obtained in good yields and high purity after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has shown potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been investigated for its antimicrobial properties. Studies have shown that this compound exhibits potent antibacterial activity against Gram-positive and Gram-negative bacteria. In the field of materials science, this compound has been investigated for its potential applications in the synthesis of functional materials, such as polymers and nanoparticles.
Propiedades
IUPAC Name |
N-butyl-4-(5-phenyltriazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-2-3-13-20-19(24)16-9-11-17(12-10-16)23-18(14-21-22-23)15-7-5-4-6-8-15/h4-12,14H,2-3,13H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPVUXLZLJEFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N2C(=CN=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B5088872.png)
![2-[2-(1-ethylpropylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5088879.png)
![N-{1-[1-(2-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5088881.png)
![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5088886.png)
![methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate](/img/structure/B5088905.png)

![N-[1-(1-isopropyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5088925.png)
methanone](/img/structure/B5088928.png)
![2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5088936.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5088946.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone](/img/structure/B5088960.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5088963.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide](/img/structure/B5088969.png)
![3-{[(4-fluorobenzyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B5088973.png)
